molecular formula C16H14O4 B2552524 (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620547-17-3

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2552524
CAS No.: 620547-17-3
M. Wt: 270.284
InChI Key: SIQGZCXMZCHEAJ-DHDCSXOGSA-N
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Description

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative of high interest in pharmaceutical and biological research. This compound features a benzofuran-3(2H)-one core structure, which is a privileged scaffold in medicinal chemistry, substituted with a (Z)-configured methylfuranyl methylene group at the 2-position and an ethoxy group at the 6-position. The specific stereochemistry and substitution pattern are critical for its biological activity and interaction with biological targets. Compounds within this structural class are frequently investigated for their potential as enzyme inhibitors or as modulators of biological pathways . Researchers value this chemical for its potential application in studying quorum-sensing inhibition, as various furanone derivatives are known to interfere with bacterial cell-to-cell communication by acting as antagonists of acyl-homoserine lactone (AHL) signaling . Its mechanism of action is often based on competitive binding to LuxR-type receptor proteins, thereby disrupting the expression of virulence genes in pathogenic bacteria. This makes it a valuable tool for developing novel anti-infective strategies. Furthermore, the methylfuran and benzofuran motifs are present in a wide range of bioactive molecules, suggesting broad utility in drug discovery and chemical biology for probing protein-ligand interactions . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-3-18-11-6-7-13-14(8-11)20-15(16(13)17)9-12-5-4-10(2)19-12/h4-9H,3H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQGZCXMZCHEAJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxy-3(2H)-benzofuranone with 5-methylfurfural under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic syntheses apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The ethoxy group or the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthesis of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with substituted furan compounds. The synthetic routes often utilize classical methods such as Friedel-Crafts reactions or microwave-assisted synthesis to enhance yields and reduce reaction times.

Key Synthetic Steps:

  • Formation of Benzofuran Core: The benzofuran structure is established through cyclization reactions involving ortho-substituted phenolic compounds.
  • Methylene Bridge Formation: The introduction of the furan moiety is achieved via electrophilic substitution or condensation reactions with aldehydes or ketones.

Biological Activities

The biological activities of this compound have been evaluated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainInhibition Zone (mm)
(Z)-6-ethoxy...benzofuran...E. coli20
(Z)-6-ethoxy...benzofuran...S. aureus23
Related Benzofuran DerivativeK. pneumoniae24

Anti-inflammatory Properties

Benzofuran derivatives, including the compound , have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF and IL-1. This activity suggests potential applications in treating chronic inflammatory conditions.

Case Study:
A study demonstrated that a related benzofuran derivative reduced TNF levels by up to 93.8% in vitro, indicating a strong potential for therapeutic use in inflammatory diseases .

Therapeutic Applications

The diverse biological activities associated with this compound position it as a candidate for various therapeutic applications:

Cancer Treatment

Due to its cytotoxic properties observed in preliminary studies, this compound may be explored further for its potential in cancer therapy, particularly against specific cancer cell lines.

Antioxidant Activity

The antioxidant capabilities of benzofuran derivatives can be beneficial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic uses.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy-substituted analogs are underrepresented in the literature; methoxy and hydroxy groups dominate at position 6 .
  • Aldol condensation is the most common synthesis route, but sonication and microwave methods improve yields and reduce reaction times .

Physicochemical Properties

Compound Name Melting Point (°C) HRMS (ESI) m/z [M+H]⁺ ¹H NMR Shifts (Key Signals)
Target Compound Theoretical: ~315.12 (C₁₇H₁₆O₅) Ethoxy (δ 1.3–1.5 ppm), furan (δ 6.2–7.1)
(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) 261.2–262.1 283.0612 (C₁₆H₁₂O₅) Aromatic protons: δ 6.7–7.8 ppm
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one Methoxy (δ 3.8 ppm), methyl (δ 2.4 ppm)
(Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one Piperazine (δ 2.5–3.1 ppm), indazole (δ 8.1 ppm)

Key Observations :

  • Ethoxy groups introduce distinct ¹H NMR signals (δ 1.3–1.5 ppm for CH₃ and δ 3.4–4.0 ppm for OCH₂) compared to methoxy (δ 3.8 ppm) or hydroxy (δ 9–10 ppm) .
  • Furan-based substituents exhibit characteristic aromatic proton shifts (δ 6.2–7.1 ppm), similar to pyrrole and indole analogs .

Key Observations :

  • Substitutions at the methylene position (e.g., pyridin-4-yl, indazol-3-yl) strongly influence target specificity and potency .
  • Ethoxy groups may enhance blood-brain barrier penetration compared to polar hydroxy/methoxy substituents, but this requires experimental validation.

Biological Activity

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzofuran core substituted with an ethoxy group and a furan-derived moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes.

Synthetic Routes

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives and alkenes or alkynes under acidic or basic conditions.
  • Functionalization : Subsequent steps involve introducing the ethoxy and furan substituents through electrophilic substitution or other organic transformations.

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers.

CompoundCancer Cell LineIC50 (μM)Reference
Compound AK562 (leukemia)5
Compound BA549 (lung)16.4
(Z)-6-Ethoxy...VariousTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.39 μg/mL
Escherichia coli3.12 μg/mL

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cells, contributing to cytotoxicity against cancer cells.

Case Studies

  • Anticancer Activity in Murine Models : A study involving murine models demonstrated that administration of (Z)-6-ethoxy... significantly reduced tumor size without adverse effects on body weight or organ health, indicating a favorable therapeutic index.
  • Antimicrobial Efficacy Testing : A series of benzofuran derivatives were tested for their antimicrobial activity, with the results showing that those with similar structural features to (Z)-6-ethoxy... exhibited potent activity against resistant bacterial strains.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation , where benzofuran-3(2H)-one derivatives react with substituted aldehydes (e.g., 5-methylfuran-2-carboxaldehyde). This method typically uses catalysts like L-proline-based natural deep eutectic solvents (NaDES) under ultrasound irradiation (18 min sonication, 59% yield) . Alternative routes include base-catalyzed condensation in THF or methanol, with yields optimized by adjusting substituents on the aldehyde .

Q. How is the Z-isomer confirmed during synthesis?

The Z-configuration is verified using 1H NMR spectroscopy : the vinylic proton (H-α) resonates downfield (δ 7.6–8.0 ppm) due to deshielding by the carbonyl group. For example, in (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, the H-α signal appears at δ 7.87 ppm as a doublet (J = 7.5 Hz) . HRMS and 13C NMR further confirm molecular integrity .

Q. What in vitro assays are used to evaluate its biological activity?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MDA-MB-231, MCF-7) .
  • Cell cycle analysis : Flow cytometry identifies phase-specific arrest (e.g., G0/G1 arrest in MCF-7 cells) .
  • Apoptosis assays : Hoechst staining detects chromatin condensation and mitochondrial membrane potential loss .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis be optimized for higher yields?

Key parameters include:

  • Sonication time : 18 min achieves 59% yield for (Z)-2-(thiophen-2-ylmethylene) derivatives .
  • Solvent system : NaDES (e.g., L-proline-based eutectic mixtures) enhances reaction efficiency and sustainability .
  • Temperature control : Room temperature prevents thermal decomposition of sensitive intermediates .

Q. What challenges arise in stereochemical control during synthesis?

The Z/E isomerization of the exocyclic double bond is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups on the aldehyde favor Z-isomer formation .
  • Catalytic asymmetry : Pybox-copper catalysts enable enantioselective synthesis of 2,2-disubstituted benzofuran-3(2H)-ones (up to 95% ee) .

Q. How does substituent variation impact structure-activity relationships (SAR) in antitumor applications?

  • Electron-donating groups (e.g., 4-OCH3, 3-OH) enhance apoptosis induction by stabilizing interactions with mitochondrial targets .
  • Hydrophobic substituents (e.g., 4-methyl, 4-chloro) improve cell membrane permeability, as seen in MDA-MB-231 inhibition (IC50 < 10 µM) .
  • Planarity of the benzofuran core is critical for intercalation into DNA or protein binding pockets .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Dose-dependent effects : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify optimal therapeutic windows .
  • Cell line specificity : Compare activity in p53-wildtype vs. p53-mutant lines to clarify mechanistic pathways .
  • Metabolic stability : Assess compound degradation in cell culture media using LC-MS to differentiate true activity from artifact .

Q. What considerations are critical for designing in vivo studies?

  • Pharmacokinetics : Introduce 6-ethoxy or 6-hydroxy groups to improve bioavailability and reduce hepatic clearance .
  • Toxicity profiling : Monitor liver/kidney function markers (ALT, creatinine) in rodent models, as aurones may accumulate in these organs .
  • Formulation : Use PEGylated nanoparticles to enhance solubility and target tumor tissues .

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